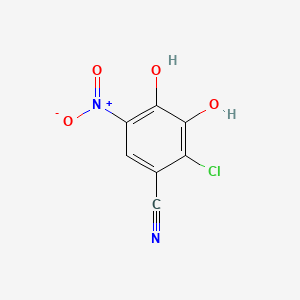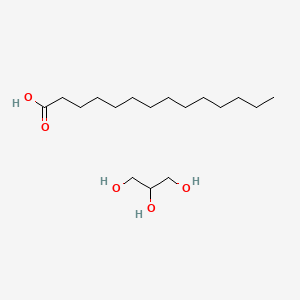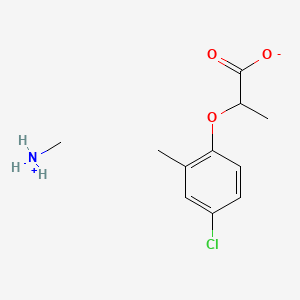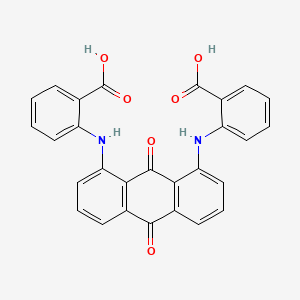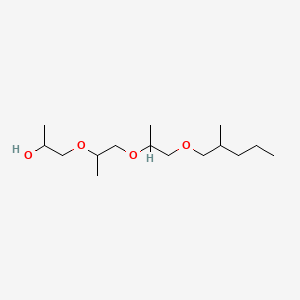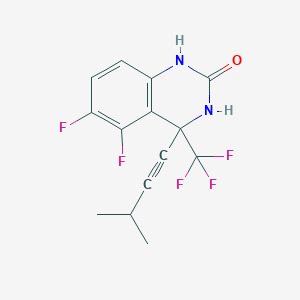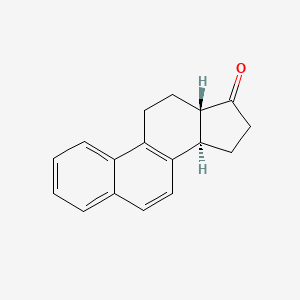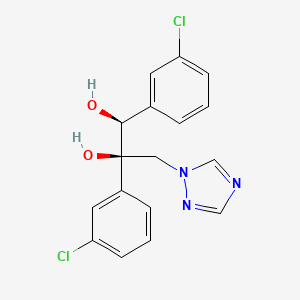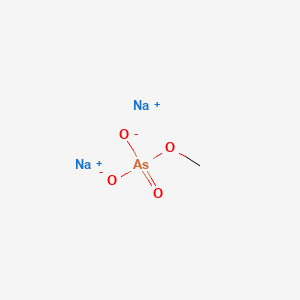
Arsenic acid, monomethyl ester, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsenic acid, monomethyl ester, disodium salt is a chemical compound with the molecular formula C1H4AsNa2O3. It is a derivative of arsenic acid where one of the hydrogen atoms is replaced by a methyl group, and the compound is neutralized with two sodium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsenic acid, monomethyl ester, disodium salt typically involves the methylation of arsenic acid. One common method is the reaction of arsenic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
H3AsO4+CH3I+2NaOH→CH3AsO3Na2+2H2O+NaI
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Arsenic acid, monomethyl ester, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state arsenic compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted arsenic compounds depending on the reagents used.
Applications De Recherche Scientifique
Arsenic acid, monomethyl ester, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on biological systems, including its role in arsenic metabolism.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of arsenic acid, monomethyl ester, disodium salt involves its interaction with cellular components. It can inhibit various enzymes by binding to their active sites, disrupting cellular metabolism. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenic acid: The parent compound with three hydroxyl groups.
Dimethylarsinic acid: A similar compound with two methyl groups.
Arsenite: A lower oxidation state arsenic compound.
Uniqueness
Arsenic acid, monomethyl ester, disodium salt is unique due to its specific methylation pattern and the presence of sodium ions, which influence its chemical reactivity and biological interactions.
Propriétés
Numéro CAS |
6596-94-7 |
|---|---|
Formule moléculaire |
CH3AsNa2O4 |
Poids moléculaire |
199.93 g/mol |
Nom IUPAC |
disodium;methoxy-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO4.2Na/c1-6-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2 |
Clé InChI |
GFGRYFOPHMNARO-UHFFFAOYSA-L |
SMILES canonique |
CO[As](=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




